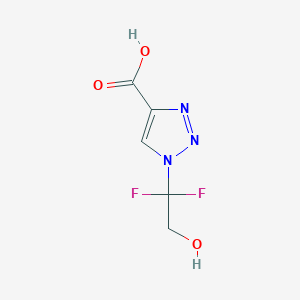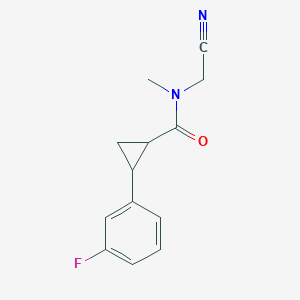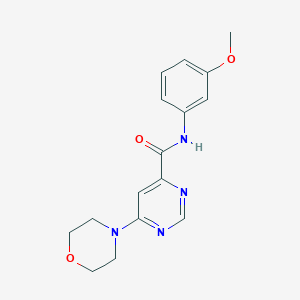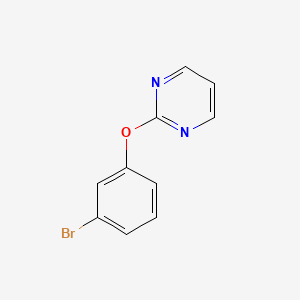![molecular formula C10H13ClN4 B2913688 [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride CAS No. 2193060-82-9](/img/structure/B2913688.png)
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride is a chemical compound that features a pyrazole ring fused to a pyridine ring, with a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the reaction of 3-methyl-1H-pyrazole with a pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The resulting intermediate is then treated with methanamine to introduce the methanamine group, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-pyrazol-1-yl)pyridine]: A similar compound with a pyrazole ring fused to a pyridine ring but lacking the methanamine group.
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol: Similar structure but with a methanol group instead of methanamine.
Uniqueness
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride is unique due to the presence of the methanamine group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMEDXLARDSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2913611.png)

![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)




![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2913623.png)

![4-(3,4-dichlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)


